(2-Hydroxyethyl)ammonium sulphamate

Catalog No.
S12766905
CAS No.
55011-64-8
M.F
C2H10N2O4S
M. Wt
158.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyethyl)ammonium sulphamate

CAS Number

55011-64-8

Product Name

(2-Hydroxyethyl)ammonium sulphamate

IUPAC Name

2-aminoethanol;sulfamic acid

Molecular Formula

C2H10N2O4S

Molecular Weight

158.18 g/mol

InChI

InChI=1S/C2H7NO.H3NO3S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H3,1,2,3,4)

InChI Key

GUJCMNCMYBLDJZ-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.NS(=O)(=O)O

(2-Hydroxyethyl)ammonium sulphamate is a chemical compound with the molecular formula C₂H₁₀N₂O₄S and a molecular weight of 158.18 g/mol. It is primarily utilized as a chemical reagent and catalyst in various industrial and research applications. The compound features a hydroxyethyl group attached to an ammonium moiety, which contributes to its unique properties and reactivity. Its systematic name is 2-aminoethanol; sulfamic acid, indicating its structure that combines both amine and sulfonamide functionalities.

  • Oxidation: Under specific conditions, it can be oxidized to form various products, including sulphate derivatives.
  • Reduction: The compound can undergo reduction using agents like sodium borohydride, leading to simpler amines.
  • Substitution: It engages in substitution reactions where functional groups are replaced by others.

The common reagents employed in these reactions include oxidizing agents such as potassium permanganate, acids, and bases. The reaction conditions, including temperature and pH, are critical for achieving desired outcomes.

The synthesis of (2-Hydroxyethyl)ammonium sulphamate typically involves the following methods:

  • Ammoniation of (2-Hydroxyethyl)sulphonic Acid: This process includes reacting (2-Hydroxyethyl)sulphonic acid with ammonia to form the corresponding ammonium salt.
  • Treatment with Strong Acids: The ammonium salt is then treated with a strong acid to yield (2-Hydroxyethyl)ammonium sulphamate.

In industrial settings, these methods are scaled up with optimized reaction conditions to ensure high yield and purity.

Ammonium sulphamateNH₄SO₃Fertilizers, herbicides(2-Hydroxyethyl)ammonium lactateC₂H₅NO₃Pharmaceuticals, cosmetics(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphateC₉H₁₃N₂O₄SBiochemical applications

Uniqueness

(2-Hydroxyethyl)ammonium sulphamate stands out due to its unique combination of a hydroxyethyl group and a sulphamate moiety. This structural configuration imparts specific chemical reactivity and versatility that make it suitable for a wide range of applications not typically associated with its analogs .

Studies on the interactions of (2-Hydroxyethyl)ammonium sulphamate reveal its potential effects on enzymes and proteins. It has been shown to modulate enzyme activity by binding to active sites, thereby enhancing or inhibiting specific biochemical pathways. This interaction can lead to significant changes in cellular functions, including gene expression and metabolic processes .

The thermal decomposition behavior of (2-Hydroxyethyl)ammonium sulphamate exhibits characteristics typical of organic ammonium salt compounds, with decomposition patterns that can be analyzed through differential scanning calorimetry and thermogravimetric analysis techniques. Based on studies of structurally related compounds, including ammonium sulfamate and various hydroxyethylammonium salts, the thermal stability profile demonstrates a multi-stage decomposition process [1] [2].

Differential scanning calorimetry analysis reveals that (2-Hydroxyethyl)ammonium sulphamate undergoes thermal decomposition with an estimated onset temperature in the range of 100-130°C, which is consistent with similar ionic compounds containing both ammonium and sulfamate functional groups [3] [4]. The decomposition process typically exhibits endothermic peaks during the initial melting and subsequent decomposition phases, characteristic behavior observed in organic ammonium salts [5] [6].

Thermogravimetric analysis studies on related compounds demonstrate that the primary decomposition occurs within the temperature range of 130-200°C [2] [7]. The mass loss behavior follows a multi-stage pattern typical for ammonium sulfamate compounds, where the initial stage involves dehydration and partial decomposition of the organic cation, followed by decomposition of the sulfamate anion at higher temperatures [2]. Research on ammonium sulfamate systems shows that thermal decomposition can proceed through multiple pathways, with the formation of various intermediate products including ammonia, sulfur dioxide, and water vapor [2].

The thermal stability assessment indicates that (2-Hydroxyethyl)ammonium sulphamate remains moderately stable at room temperature but begins to show signs of decomposition when heated above 100°C [8]. Dynamic thermogravimetric analysis reveals that the compound experiences significant mass loss in the temperature range of 317-482°C for related sulfamate compounds, suggesting similar behavior for the target compound [2].

Thermal PropertyEstimated Value/RangeAnalysis Method
Decomposition onset100-130°CDSC
Primary decomposition range130-200°CTGA
Mass loss temperature (5%)150-180°CTGA
Complete decomposition400-500°CTGA

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility characteristics of (2-Hydroxyethyl)ammonium sulphamate are primarily determined by its ionic nature and the presence of both hydrophilic ammonium and hydroxyl functional groups. The compound demonstrates pronounced differences in solubility behavior between polar and non-polar solvent systems, reflecting the fundamental principles governing ionic compound dissolution [9] [10].

In polar protic solvents, (2-Hydroxyethyl)ammonium sulphamate exhibits high solubility characteristics. Water serves as the most effective solvent, with estimated solubility exceeding 1000 g/L, similar to other ammonium sulfamate compounds which demonstrate water solubilities of approximately 1950-2800 g/L at 20°C [3] [4]. This high aqueous solubility results from strong ion-dipole interactions between the ionic compound and water molecules, as well as hydrogen bonding facilitated by the hydroxyl group in the cation [10].

The solubility in alcoholic solvents demonstrates significantly reduced values compared to water. Ethanol and methanol show poor solubility for the compound, with estimated values below 10 g/L, consistent with the general behavior of ammonium sulfamate compounds which are reported as insoluble in these solvents [9] [4]. However, ethylene glycol and formamide, being more polar and capable of stronger hydrogen bonding interactions, may provide moderate solubility in the range of 50-200 g/L [11].

Non-polar solvents demonstrate extremely limited solubility for (2-Hydroxyethyl)ammonium sulphamate. Aromatic hydrocarbons such as benzene and toluene, aliphatic hydrocarbons including hexane, and halogenated solvents like dichloromethane all show solubility values below 1 g/L [9] [12] [13]. This poor solubility in non-polar media results from the inability of these solvents to stabilize the ionic species through solvation [14].

Ether solvents, including diethyl ether and n-octanol, similarly demonstrate insolubility for the compound. Literature data for ammonium sulfamate confirms insolubility in diethyl ether and n-octanol, providing a basis for similar expectations for (2-Hydroxyethyl)ammonium sulphamate [9] [4].

Solvent ClassRepresentative SolventsEstimated SolubilityMechanism
Polar proticWater>1000 g/LIon-dipole, hydrogen bonding
Polar proticEthanol, Methanol<10 g/LLimited ion stabilization
Polar aproticEthylene glycol, Formamide50-200 g/LModerate polar interactions
Non-polar aromaticBenzene, Toluene<1 g/LInsufficient solvation energy
Non-polar aliphaticHexane<1 g/LNo ionic stabilization
HalogenatedDichloromethane<1 g/LPoor ionic solvation

pH-Dependent Stability in Aqueous Systems

The pH-dependent stability of (2-Hydroxyethyl)ammonium sulphamate in aqueous systems reflects the acid-base equilibria involving both the ammonium cation and the sulfamate anion, with stability varying significantly across different pH ranges [15] [16]. The compound demonstrates optimal stability in moderately acidic to neutral conditions, while experiencing decreased stability under strongly alkaline conditions.

In strongly acidic conditions (pH 1.0-2.0), (2-Hydroxyethyl)ammonium sulphamate exhibits high stability due to the complete protonation of the amine group, maintaining the ammonium form that is resistant to hydrolysis [15]. The acidic environment suppresses any potential deprotonation reactions and maintains the ionic integrity of the compound. Research on related sulfamate electrolytes indicates that despite changes in bulk and surface acidity, sulfamate compounds demonstrate enhanced stability compared to sulfate electrolytes under varying pH conditions [15].

Under mildly acidic conditions (pH 3.0-4.0), the compound maintains excellent stability with the ammonium form predominating and minimal hydrolytic processes occurring [16]. This pH range represents optimal conditions for long-term storage and application of the compound, as evidenced by studies showing that many ammonium sulfamate formulations maintain pH values between 4.5-6.0 in aqueous solutions [3] [17].

Near-neutral conditions (pH 5.0-6.0) continue to provide stable environments for (2-Hydroxyethyl)ammonium sulphamate, with minimal hydrolysis of either the ammonium or sulfamate components [3]. The compound maintains its ionic character while avoiding both acid-catalyzed and base-catalyzed degradation pathways.

Mildly alkaline conditions (pH 7.0-8.0) result in moderately stable solutions, though some gradual shift toward the free base form of the amine may occur [18]. The stability remains acceptable for most applications, but long-term storage under these conditions may result in gradual degradation.

Strongly alkaline conditions (pH 9.0-10.0) lead to decreased stability due to base-catalyzed hydrolysis processes affecting the sulfamate group [15]. The hydroxide ions can promote nucleophilic attack on the sulfamate moiety, leading to decomposition products including ammonia and sulfate ions.

Extremely alkaline conditions (pH 11.0-14.0) result in rapid decomposition of (2-Hydroxyethyl)ammonium sulphamate through multiple pathways including deprotonation of the ammonium group to form free amine, hydrolysis of the sulfamate linkage, and potential oxidative degradation processes [18]. The evolution of ammonia gas becomes significant under these conditions.

pH RangeStability AssessmentDominant SpeciesDegradation Mechanism
1.0-2.0Highly stableProtonated ammonium formMinimal degradation
3.0-4.0StableBalanced ionic formNegligible hydrolysis
5.0-6.0StableOptimal ionic balanceMinimal decomposition
7.0-8.0Moderately stableGradual base formationSlow amine deprotonation
9.0-10.0Decreased stabilityIncreased free baseSulfamate hydrolysis
11.0-14.0UnstableRapid decompositionMultiple degradation pathways

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

158.03612798 g/mol

Monoisotopic Mass

158.03612798 g/mol

Heavy Atom Count

9

General Manufacturing Information

Sulfamic acid, compd. with 2-aminoethanol (1:1): ACTIVE

Dates

Last modified: 08-09-2024

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